![molecular formula C16H14N2O2 B5202935 3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol](/img/structure/B5202935.png)
3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. This compound is a derivative of oxadiazole, which is a five-membered heterocyclic ring that contains two nitrogen and one oxygen atoms. The benzyl group attached to the oxadiazole ring enhances the stability and solubility of the compound, making it a suitable candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways that are involved in cell growth and proliferation. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have also shown that 3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol has several biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. Additionally, it has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol in lab experiments are numerous. Firstly, the compound is relatively easy to synthesize, making it readily available for research purposes. Secondly, it has shown promising results in various assays, indicating its potential as a therapeutic agent. However, there are also some limitations to using this compound in lab experiments. For example, it has low solubility in water, which may limit its efficacy in certain applications.
Orientations Futures
There are several future directions for research on 3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol. Firstly, further studies are needed to elucidate the mechanism of action of this compound, which will provide insights into its potential therapeutic applications. Secondly, more research is needed to optimize the synthesis of this compound, which will improve its availability for research purposes. Finally, studies are needed to investigate the safety and efficacy of this compound in animal models and clinical trials, which will pave the way for its use in human medicine.
Méthodes De Synthèse
The synthesis of 3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol involves the reaction of benzyl hydrazine with 3-hydroxybenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting intermediate is then treated with potassium hydroxide and carbon disulfide to form the oxadiazole ring. Finally, the product is hydrolyzed with hydrochloric acid to yield the desired compound.
Applications De Recherche Scientifique
The potential applications of 3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol in scientific research are diverse. One of the most significant applications is in the field of medicinal chemistry, where this compound has shown promising results as an antifungal, antibacterial, and anticancer agent. Studies have shown that this compound has potent inhibitory effects on the growth of various cancer cells, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-14-8-4-7-13(9-14)11-16-17-15(18-20-16)10-12-5-2-1-3-6-12/h1-9,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDBHFCLRYWFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B5202853.png)
![ethyl 6-amino-5-cyano-2-ethyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5202864.png)
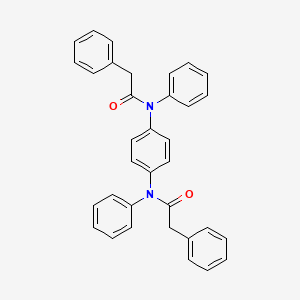
![4-[4-(1-acetyl-4-piperidinyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5202875.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5202879.png)
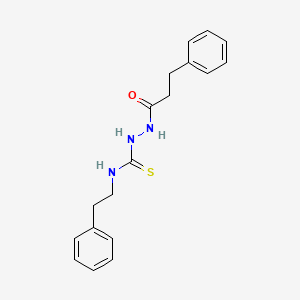
![2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5202895.png)
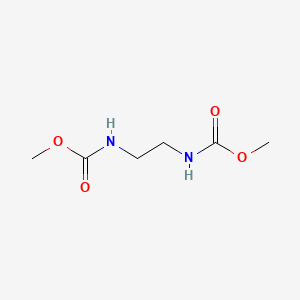
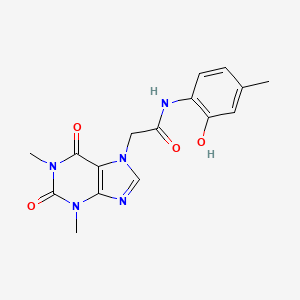
![1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol](/img/structure/B5202907.png)
![2-methyl-3-thioxo-5-(2,3,4-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5202919.png)

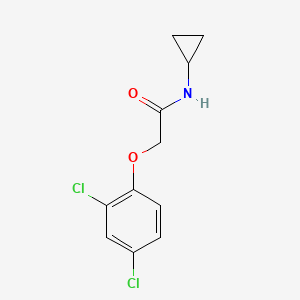
![7-chloro-3,5-dimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5202928.png)